molecular formula C21H23F2NO2 B5399637 2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylphenol

2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylphenol

Cat. No. B5399637
M. Wt: 359.4 g/mol
InChI Key: RTCVSCICGANNSO-UHFFFAOYSA-N
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Description

2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylphenol, also known as MK-869 or candesartan cilexetil, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of angiotensin II receptor antagonists, which are commonly used to treat hypertension and heart failure.

Mechanism of Action

2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylphenol exerts its pharmacological effects by selectively blocking the angiotensin II type 1 receptor, which is responsible for vasoconstriction, sodium retention, and aldosterone secretion. By inhibiting this receptor, 2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylphenol reduces blood pressure and improves renal function. In addition, 2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylphenol has been shown to have anti-inflammatory and anti-oxidative properties, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylphenol has been shown to have several biochemical and physiological effects, including reducing blood pressure, improving renal function, and preventing cardiovascular events. It has also been shown to have anti-inflammatory and anti-oxidative properties, which may contribute to its neuroprotective effects. In addition, 2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylphenol has been shown to have a favorable safety profile, with a low incidence of adverse effects.

Advantages and Limitations for Lab Experiments

2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylphenol has several advantages for lab experiments, including its well-defined mechanism of action, favorable safety profile, and availability as a commercial product. However, it also has some limitations, including its high cost, limited solubility in aqueous solutions, and potential for off-target effects.

Future Directions

There are several future directions for research on 2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylphenol, including investigating its potential therapeutic applications in other fields of medicine, such as oncology and immunology. In addition, further studies are needed to elucidate its mechanism of action and to identify potential biomarkers for predicting response to treatment. Finally, the development of more potent and selective angiotensin II receptor antagonists may lead to the discovery of new therapeutic agents for the treatment of hypertension and other cardiovascular diseases.

Synthesis Methods

The synthesis of 2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylphenol involves several steps, starting with the reaction of 2,4-dichloro-5-methylphenol with piperidine in the presence of a base to form 2-(1-piperidinyl)-5-methylphenol. This intermediate is then reacted with 3-(2-bromoethyl)-3,4-difluorobenzonitrile in the presence of a palladium catalyst to form the desired product, 2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylphenol. The final compound is obtained in the form of a prodrug, candesartan cilexetil, which is converted to the active form, candesartan, by esterase enzymes in the body.

Scientific Research Applications

2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylphenol has been extensively studied for its potential therapeutic applications in various fields of medicine, including cardiology, nephrology, and neurology. It has been shown to be effective in reducing blood pressure, improving renal function, and preventing cardiovascular events in patients with hypertension and heart failure. In addition, 2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylphenol has been investigated for its potential neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

[3-[2-(3,4-difluorophenyl)ethyl]piperidin-1-yl]-(2-hydroxy-4-methylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F2NO2/c1-14-4-8-17(20(25)11-14)21(26)24-10-2-3-16(13-24)6-5-15-7-9-18(22)19(23)12-15/h4,7-9,11-12,16,25H,2-3,5-6,10,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCVSCICGANNSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N2CCCC(C2)CCC3=CC(=C(C=C3)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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